Undulatone
Description
Overview of Quassinoids as Natural Products
Quassinoids constitute a group of highly oxygenated, degraded triterpenoids researchgate.netrsc.org. Characterized by their intensely bitter taste and complex molecular architectures, these natural products are predominantly isolated from plants belonging to the Simaroubaceae family numberanalytics.comwikipedia.org. The history of quassinoids in natural products chemistry dates back to the 19th century with the isolation of quassin (B1678622) from Quassia amara numberanalytics.comwikipedia.org. Quassinoids have garnered considerable scientific interest due to their diverse and potent biological activities, which include antimalarial, anticancer, insecticidal, antifeedant, and anti-inflammatory properties researchgate.netrsc.orgnumberanalytics.comwikipedia.org. Their intricate structures also present significant challenges and opportunities for synthetic chemists rsc.orgnumberanalytics.com.
Significance of the Simaroubaceae Family in Natural Product Discovery
The Simaroubaceae family is a diverse group comprising approximately 20 to 32 genera and over 170 to 200 species of trees and shrubs, primarily distributed in tropical and subtropical regions globally numberanalytics.comwikipedia.orgwaocp.orgnih.gov. This family is particularly renowned for its abundance of bitter components, with quassinoids being the most characteristic and abundant group of secondary metabolites waocp.orgnih.gov. Plants from the Simaroubaceae family have a long history of use in traditional medicine for treating various ailments, including fever, malaria, and cancer numberanalytics.comwaocp.orgnih.govmdpi.com. The almost exclusive synthesis of quassinoids within this family underscores its significance as a prime source for the discovery of these structurally unique and biologically active compounds waocp.orgnih.gov. Notable genera within this family include Quassia, Simarouba, and Ailanthus numberanalytics.com.
Historical Context of Undulatone (B1235039) Isolation and Initial Characterization
This compound is a quassinoid natural product that was isolated from Hannoa undulata and Hannoa klaineana, both members of the Simaroubaceae family gla.ac.ukresearchgate.net. Its structure was determined through spectral analysis and confirmed by single crystal X-ray analysis of its methanol (B129727) solvate researchgate.net. During its initial characterization, this compound was reported to exhibit antileukemic activity gla.ac.ukird.fr. The isolation and structural elucidation of this compound contributed to the expanding knowledge base of quassinoids found in the Simaroubaceae family and highlighted the potential for discovering biologically active compounds from this plant source researchgate.netird.fr.
Based on available information, key details regarding this compound's isolation and characterization can be summarized:
| Property | Detail | Source(s) |
| Compound Name | This compound | nih.gov |
| Compound Type | Quassinoid (degraded triterpenoid) | nih.gov |
| Source Plant(s) | Hannoa undulata, Hannoa klaineana (Family: Simaroubaceae) | gla.ac.ukresearchgate.net |
| Method of Characterization | Spectral means, Single crystal X-ray analysis (methanol solvate) | researchgate.net |
| Reported Activity (Initial) | Antileukemic activity | gla.ac.ukird.fr |
| Molecular Formula | C₂₇H₃₄O₁₁ | nih.gov |
| PubChem CID | 5281311 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70993-77-0 |
|---|---|
Molecular Formula |
C27H34O11 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,8R,11S,12R,13S,17S,18S,19R)-8-acetyloxy-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H34O11/c1-7-10(2)22(32)37-17-15-11(3)8-14(29)20(31)25(15,6)24-26-9-35-27(24,34)19(30)12(4)16(26)18(36-13(5)28)23(33)38-21(17)26/h7-8,12,15-21,24,30-31,34H,9H2,1-6H3/b10-7+/t12-,15-,16-,17-,18-,19-,20-,21-,24-,25-,26-,27+/m1/s1 |
InChI Key |
VKCVPDRXEYKUOZ-ZZWVBLAUSA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2C(=CC(=O)[C@H]([C@@]2([C@@H]3[C@@]45[C@@H]1OC(=O)[C@@H]([C@H]4[C@H]([C@H]([C@@]3(OC5)O)O)C)OC(=O)C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(=CC(=O)C(C2(C3C45C1OC(=O)C(C4C(C(C3(OC5)O)O)C)OC(=O)C)C)O)C |
Origin of Product |
United States |
Natural Occurrence and Botanical Sourcing of Undulatone
Primary Isolation from Hannoa undulata
Undulatone (B1235039) was first isolated from the stem bark of Hannoa undulata, a tree belonging to the Simaroubaceae family. The initial discovery and structural elucidation of this complex C-25 quassinoid were detailed in a 1979 study by Wani et al. The isolation process involved the extraction of the plant material with ethanol and subsequent fractionation of the crude extract.
The key steps in the isolation of this compound are outlined below:
| Step | Description |
| Extraction | The dried and powdered stem bark of Hannoa undulata was exhaustively extracted with ethanol. |
| Solvent Partitioning | The crude ethanol extract was partitioned between different solvents of varying polarities to separate compounds based on their solubility. |
| Chromatography | The resulting fractions were subjected to multiple rounds of column chromatography using silica gel. |
| Crystallization | This compound was isolated as a crystalline solid from one of the fractions. |
| Structure Elucidation | The definitive structure of this compound was determined using X-ray crystallography. |
This pioneering work established Hannoa undulata as the primary botanical source of this particular quassinoid.
Identification in Other Plant Species
Following its initial discovery, this compound and its derivatives have been identified in other plant species, most notably within the same genus.
Hannoa klaineana
Research on the chemical constituents of Hannoa klaineana, another member of the Simaroubaceae family, has led to the identification of this compound. A study focusing on the antitumor activity of quassinoids from the root bark of this plant confirmed the presence of this compound. In addition to this compound, a related compound, 15-desacetylthis compound, was also isolated from Hannoa klaineana. This finding suggests a close chemotaxonomic relationship between Hannoa undulata and Hannoa klaineana.
Piper longum
Despite extensive phytochemical investigations of Piper longum (long pepper), a plant from the Piperaceae family known for its diverse array of bioactive compounds, there is currently no scientific evidence to suggest the presence of this compound in this species. The chemical profile of Piper longum is rich in alkaloids, such as piperine, but does not include quassinoids like this compound.
Botanical Distribution and Ecological Considerations
The distribution of plants containing this compound is geographically specific, and the presence of this bitter compound likely plays a significant ecological role.
Botanical Distribution
Hannoa undulata is a tree species native to West and Central Africa. Its distribution ranges across countries including Senegal, Guinea, Sierra Leone, Nigeria, Cameroon, and the Democratic Republic of Congo. It is typically found in deciduous and evergreen forests.
Hannoa klaineana is also found in tropical Africa, with a distribution that overlaps with Hannoa undulata. It is prominently found in countries such as Cameroon, Gabon, and the Democratic Republic of Congo, inhabiting rainforest environments.
Ecological Considerations
Quassinoids, including this compound, are intensely bitter compounds that are believed to serve as a primary defense mechanism for the plants that produce them. This bitterness acts as a deterrent to herbivores, discouraging them from feeding on the plant's tissues. The presence of these compounds in the seeds, bark, and roots provides protection to vital parts of the plant.
The ecological role of these compounds can be summarized as:
| Ecological Role | Description |
| Anti-feedant | The bitter taste of quassinoids makes the plant unpalatable to a wide range of herbivores, from insects to larger animals. |
| Insecticidal Properties | Some quassinoids have been shown to have insecticidal activity, further protecting the plant from insect predation. |
| Antimicrobial and Antifungal | The presence of these compounds may also offer protection against pathogenic microbes and fungi. |
The production of this compound and other quassinoids is a clear example of chemical defense in the plant kingdom, contributing to the survival and reproductive success of Hannoa species in their natural habitats.
Structural Elucidation and Stereochemical Assignment of Undulatone
Application of Advanced Spectroscopic Techniques
Spectroscopic methods provide crucial information about the functional groups present in a molecule, the types of atoms, and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
NMR spectroscopy is a powerful tool for determining the carbon and proton frameworks of organic molecules. Analysis of the ¹H and ¹³C NMR spectra of Undulatone (B1235039) provides detailed information about the chemical environment of each hydrogen and carbon atom, including their multiplicity and coupling patterns. This data is essential for piecing together the molecular structure. duke.eduird.frresearchgate.net Comparing experimental NMR data with predicted values or with data from known related compounds aids in assigning specific signals to corresponding atoms in the proposed structure. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the calculation of its elemental composition. nih.govcdutcm.edu.cnmetabolomicsworkbench.orgresearchgate.net The fragmentation pattern observed in the mass spectrum provides further structural insights by indicating the masses of fragment ions, which correspond to specific parts of the molecule. This fragmentation analysis helps in confirming the presence of certain substructures within the molecule. ird.fr this compound has a computed molecular formula of C₂₇H₃₄O₁₁ and a monoisotopic mass of 534.21011190 Da. nih.govcdutcm.edu.cnmetabolomicsworkbench.org
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic bond vibrations. ird.frlibretexts.org Absorption bands in the IR spectrum can indicate the presence of hydroxyl, carbonyl (including ester and ketone functionalities), and carbon-carbon double bonds, all of which are common in quassinoids. nih.govird.fr Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, is useful for identifying conjugated systems and certain chromophores, such as α,β-unsaturated carbonyl groups or aromatic rings. nih.govird.frresearchgate.netuwimona.edu.jmspectroscopyonline.com The UV spectrum of this compound shows absorption attributed to an α,β-unsaturated ester. ird.fr
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation
Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity, as well as the absolute configuration and conformation. researchgate.netnumberanalytics.comird.frnih.govnumberanalytics.comucl.ac.ukasm.orgresearchgate.netunical.itgrpetrology.comyale.edu The structure of this compound was confirmed by single crystal X-ray analysis of its methanol (B129727) solvate. duke.eduresearchgate.netresearchgate.netwikimedia.org This analysis provides unambiguous evidence for the arrangement of atoms in space, which is crucial for establishing the stereochemistry of the molecule. frontiersin.org
Comparative Structural Analysis with Related Quassinoid Skeletons
This compound belongs to the class of quassinoids, which are structurally diverse degraded triterpenoids found primarily in plants of the Simaroubaceae family. rsc.orgnumberanalytics.comnih.govnumberanalytics.comresearchgate.net Comparative structural analysis involves comparing the determined structure of this compound with the known structures of other quassinoids. This comparison helps to classify this compound within the quassinoid family (e.g., based on carbon count, such as C₁₈, C₁₉, C₂₀, C₂₂, C₂₅, or C₂₆) and to identify common structural features and variations. rsc.orgnih.govresearchgate.net this compound is a C₂₇ compound, which is less common than the typical C₁₈-C₂₀ quassinoids. nih.govcdutcm.edu.cnmetabolomicsworkbench.org Comparing its structure to other quassinoids like glaucarubinone, chaparrinone, and bruceantin (B1667948), which share the characteristic fused and bridged ring systems and a valerolactone ring, helps to understand the structural nuances of this compound and its relationship to other members of this compound class. researchgate.netrsc.orgasm.orgnih.govgla.ac.ukucl.ac.uk
Table 1: Spectroscopic Data Highlights for this compound
| Technique | Key Information Provided | Relevant Findings for this compound |
| NMR Spectroscopy | Carbon and proton environments, connectivity | Detailed information on the molecular framework. duke.eduird.frresearchgate.net |
| HRMS | Elemental composition, exact mass, fragmentation pattern | Confirmed molecular formula C₂₇H₃₄O₁₁; mass fragmentation data. ird.frnih.govcdutcm.edu.cnmetabolomicsworkbench.orgresearchgate.net |
| IR Spectroscopy | Functional groups | Indication of hydroxyl, carbonyl (ester, ketone), C=C bonds. nih.govird.fr |
| UV-Vis Spectroscopy | Conjugated systems, chromophores | Absorption attributed to α,β-unsaturated ester. nih.govird.fr |
Table 2: Crystallographic Data Highlight for this compound
| Technique | Key Information Provided | Relevant Findings for this compound |
| Single Crystal X-ray Diffraction | 3D structure, bond lengths, bond angles, absolute configuration | Confirmed structure and established absolute stereochemistry. duke.eduresearchgate.netresearchgate.netwikimedia.org |
Biosynthesis and Biogenetic Pathways of Undulatone
Elucidation of Terpenoid Precursors (e.g., Acetyl Coenzyme A, Mevalonic Acid)
The biosynthesis of all terpenoids, including Undulatone (B1235039), begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). neliti.com Plants synthesize these fundamental building blocks through two distinct pathways: the mevalonic acid (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netresearchgate.net
The MVA pathway commences with the condensation of three molecules of Acetyl-Coenzyme A (Acetyl-CoA) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. researchgate.net Subsequent phosphorylation and decarboxylation of mevalonic acid yield IPP, which can be isomerized to DMAPP. neliti.com Generally, the MVA pathway supplies the precursors for sesquiterpenes and triterpenes. researchgate.net
The MEP pathway, in contrast, starts from pyruvate and glyceraldehyde-3-phosphate. researchgate.net Through a series of enzymatic steps, these primary metabolites are converted into IPP and DMAPP. researchgate.net While both pathways produce the same C5 units, they operate in different cellular compartments and typically provide precursors for different classes of terpenoids. researchgate.net
For the synthesis of triterpenoids like the precursors to this compound, farnesyl pyrophosphate (FPP) is formed by the sequential head-to-tail condensation of two IPP units with one DMAPP molecule. nih.gov Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the C30 hydrocarbon squalene. nih.gov Squalene is subsequently epoxidized to 2,3-oxidosqualene, the direct acyclic precursor for the cyclization reactions that generate the tetracyclic triterpenoid (B12794562) skeleton. nih.govresearchgate.net
Table 1: Key Precursors in the Early Stages of Terpenoid Biosynthesis
| Precursor | Carbon Atoms | Originating Pathway(s) | Role |
|---|---|---|---|
| Acetyl Coenzyme A | C2 | Glycolysis / Fatty Acid Oxidation | Starting unit for the MVA pathway |
| Mevalonic Acid | C6 | MVA Pathway | Key intermediate in the MVA pathway |
| Isopentenyl Pyrophosphate (IPP) | C5 | MVA and MEP Pathways | Universal C5 building block |
| Dimethylallyl Pyrophosphate (DMAPP) | C5 | MVA and MEP Pathways | Universal C5 building block, starter unit |
| Farnesyl Pyrophosphate (FPP) | C15 | MVA and MEP Pathways | Precursor to squalene |
| Squalene | C30 | MVA and MEP Pathways | Direct precursor to 2,3-oxidosqualene |
Proposed Biogenetic Route from Tetracyclic Triterpenoids to Quassinoids
Quassinoids are classified as degraded triterpenoids, signifying that their carbon skeletons are derived from a C30 triterpenoid precursor through the loss of several carbon atoms. waocp.orgwikipedia.org The biogenetic pathway to quassinoids involves extensive oxidative modification and cleavage of a tetracyclic triterpene framework. escholarship.org It is proposed that quassinoids found in the Simaroubaceae family are derived from a euphol or tirucallol-type triterpenoid precursor. waocp.org
Recent research has elucidated the initial steps of this transformation, revealing a shared evolutionary origin with another class of modified triterpenoids, the limonoids, which are found in the related Meliaceae and Rutaceae families. nih.gov The biosynthesis begins with the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC), a tirucalla-7,24-dien-3β-ol synthase, to form the initial tetracyclic structure. nih.gov
This initial cyclized product then undergoes a series of oxidative modifications, leading to the formation of a protolimonoid intermediate. nih.gov It has been demonstrated that the biosynthesis of quassinoids proceeds through the protolimonoid melianol, which is a shared intermediate with the limonoid pathway. nih.gov From this common intermediate, the pathways diverge. For quassinoid formation, the tetracyclic protolimonoid skeleton undergoes significant degradation. This process involves the cleavage of the C4 side chain and subsequent lactonization, ultimately leading to the characteristic highly modified and bitter-tasting quassinoid core structure. researchgate.netnih.gov
Key Enzymatic Transformations and Metabolic Intermediates
The conversion of the linear 2,3-oxidosqualene into the complex quassinoid structure of this compound is governed by a cascade of specific enzymatic reactions. Enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and various transferases play critical roles in shaping the final molecule. nih.govresearchgate.net
The first committed step in quassinoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by an OSC to produce tirucalla-7,24-dien-3β-ol. nih.gov Following this crucial cyclization, the triterpenoid scaffold is tailored by P450s. These enzymes are vital for introducing hydroxyl groups and performing other oxidative reactions that functionalize the molecule, making it susceptible to further modifications and bond cleavages. nih.govresearchgate.net The first three steps in the pathway have been identified as being catalyzed by one OSC and two P450s, which together produce the key protolimonoid intermediate, melianol. nih.gov
Subsequent steps in the pathway from melianol to this compound involve a series of further oxidations, rearrangements, and bond cleavages that have not yet been fully characterized at the enzymatic level. These transformations are responsible for degrading the triterpenoid side chain and forming the characteristic lactone rings found in quassinoids. wikipedia.orgescholarship.org
Table 2: Identified Metabolic Intermediates and Enzymes in Early Quassinoid Biosynthesis
| Intermediate/Enzyme | Class | Function |
|---|---|---|
| 2,3-Oxidosqualene | Acyclic Triterpenoid | Precursor for cyclization |
| Oxidosqualene Cyclase (OSC) | Enzyme (Lyase) | Catalyzes the formation of the initial tetracyclic skeleton (tirucalla-7,24-dien-3β-ol) nih.gov |
| Cytochrome P450 Monooxygenases | Enzyme (Oxidoreductase) | Catalyze oxidative modifications of the triterpenoid core nih.gov |
Comparative Biosynthetic Analyses within the Simaroubaceae Family
Quassinoids are considered taxonomic markers for the Simaroubaceae family, as their occurrence is almost exclusively limited to this group of plants. waocp.org This suggests a common and conserved biosynthetic pathway evolved within the family, leading to the diverse array of over 200 known quassinoid structures. researchgate.netwikipedia.org These structures are categorized based on their carbon skeletons, such as C-18, C-19, C-20 (the group this compound belongs to), C-22, and C-25 types, all of which are believed to arise from a common tetracyclic triterpenoid precursor through varied oxidative and degradative modifications. researchgate.netwikipedia.org
Comparative analysis extends beyond the Simaroubaceae family to its relatives within the order Sapindales. A significant finding is that the initial biosynthetic steps for quassinoids are identical to those for limonoids, which are characteristic of the sister families Meliaceae (mahogany family) and Rutaceae (citrus family). nih.gov Both pathways share the intermediate melianol, indicating a common evolutionary ancestry for these distinct classes of modified triterpenoids. nih.gov This suggests that the genetic machinery for producing the basic protolimonoid skeleton evolved before the divergence of these plant families. Subsequently, distinct evolutionary paths led to the development of unique downstream enzymatic machinery in each family, resulting in the formation of quassinoids in Simaroubaceae and limonoids in Meliaceae and Rutaceae. nih.gov This comparative analysis provides a powerful framework for understanding the evolution of metabolic diversity in plants.
Chemical Synthesis and Derivatization Strategies for Undulatone
Methodologies for Total Synthesis of the Undulatone (B1235039) Skeleton
The total synthesis of complex natural products like this compound involves constructing the molecule from simpler, often commercially available, starting materials. wikipedia.org Quassinoids, including this compound, are known for their complex structures and the difficulty associated with their synthesis. researchgate.net While specific details on the total synthesis of this compound itself are not extensively documented in the provided search results, research on the total synthesis of related quassinoids highlights the methodologies and challenges relevant to constructing the this compound skeleton.
Total synthesis efforts on other quassinoids such as glaucarubolone, holacanthone, chaparrinone, glaucarubinone, castelanolide, and quassin (B1678622) demonstrate various strategies employed to assemble these complex ring systems and establish the correct stereochemistry. researchgate.netdntb.gov.uadntb.gov.ua These strategies often involve sequences of reactions designed to build the characteristic ABCDE ring system of quassinoids and introduce the numerous oxygen functionalities and stereocenters in a controlled manner. The complexity arises from the multiple chiral centers and the presence of sensitive functional groups like α,β-unsaturated ketones, esters, and epoxides within the rigid framework.
The development of efficient and stereoselective methods for forming cyclic structures, controlling the relative and absolute stereochemistry at multiple carbons, and selectively functionalizing the complex core are central to the total synthesis of quassinoids. bristol.ac.uk Biomimetic synthetic strategies, which mimic proposed biosynthetic pathways, have also been explored for the synthesis of complex natural products. nih.gov
Semisynthetic Approaches from Naturally Abundant Precursors
Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel compounds or access complex structures more efficiently than through total synthesis. wikipedia.orgresearchgate.netfrontiersin.org This approach is particularly valuable for complex natural products where isolation from the natural source is feasible, providing a readily available, often enantiopure, starting material. wikipedia.org
This compound has been isolated from natural sources, including Hannoa undulata and Hannoa klaineana. researchgate.netdntb.gov.uaresearchgate.netduke.edu The isolation of this compound and related quassinoids from these plants provides a basis for semisynthetic strategies. By using isolated this compound or other abundant quassinoids with similar skeletons as precursors, chemists can undertake targeted chemical transformations to modify specific parts of the molecule. This can be more efficient than total synthesis, especially for introducing variations at late stages of a synthetic route. wikipedia.org
A notable naturally occurring derivative, 15-desacetylthis compound, has also been isolated from Hannoa klaineana and Quassia undulata. researchgate.netnih.govgoogle.com The presence of this deacetylated analogue in nature suggests that modifications at the C-15 position are relevant to the chemistry of this compound and could serve as a starting point for semisynthetic modifications. Semisynthesis allows for the preparation of derivatives with potentially altered biological activities or improved properties by selectively modifying functional groups present in the natural product precursor. researchgate.net
Synthesis of this compound Analogues and Derivatives (e.g., 15-desacetylthis compound)
The synthesis of analogues and derivatives of this compound is a key area of research, allowing for the exploration of structure-activity relationships and the potential development of compounds with modified or enhanced properties. This involves chemically modifying the this compound structure or synthesizing compounds that share core structural features but with variations in substituents or functional groups.
15-Desacetylthis compound is a naturally occurring derivative where the acetyl group at the C-15 position of this compound is absent. researchgate.netnih.govgoogle.com Its isolation from natural sources provides a direct example of a structural variation. The synthesis of 15-desacetylthis compound from this compound would likely involve selective hydrolysis of the acetyl ester. Conversely, this compound could potentially be synthesized from 15-desacetylthis compound through acetylation of the hydroxyl group at C-15.
General strategies for synthesizing natural product analogues and derivatives include various functional group transformations such as esterification, etherification, oxidation, reduction, and formation of new carbon-carbon bonds. dntb.gov.uaredalyc.orgnih.gov Esterification, for instance, is a versatile approach for modifying hydroxyl groups, and methods like Steglich esterification are commonly used for synthesizing esters of complex molecules. dntb.gov.ua Given the presence of multiple hydroxyl groups and esters in this compound, selective esterification or transesterification reactions could be employed to create a library of analogues with variations in the acyl substituents. researchgate.net The synthesis of other quassinoid derivatives has been explored, including modifications at various positions of the quassinoid skeleton. researchgate.net
Stereocontrolled Synthesis and Chiral Pool Utilization
Stereochemical control is paramount in the synthesis of complex molecules like this compound, which possesses numerous stereogenic centers. bristol.ac.ukorganic-chemistry.org The biological activity of natural products often depends critically on their specific three-dimensional structure (stereochemistry). Stereocontrolled synthesis aims to synthesize compounds with a defined stereochemical outcome, producing a desired enantiomer or diastereomer. organic-chemistry.org
Strategies for achieving stereocontrol in organic synthesis include asymmetric catalysis, the use of chiral auxiliaries, and the utilization of the chiral pool. iipseries.orgmdpi.comasymchem.combaranlab.org The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials or building blocks. iipseries.orgmdpi.combaranlab.orgwikipedia.org These natural products, such as carbohydrates, amino acids, and terpenes, already possess defined stereochemistry that can be transferred to the target molecule during the synthesis. iipseries.orgmdpi.comwikipedia.org
Given that this compound is a degraded triterpene, other terpenes from the chiral pool could potentially serve as starting materials or intermediates in a chiral pool-based synthesis strategy. wikipedia.org By using chiral starting materials or employing asymmetric synthetic methodologies, chemists can control the formation of new stereocenters and ensure the correct relative and absolute configuration of the final this compound molecule or its analogues. bristol.ac.ukorganic-chemistry.orgiipseries.org Stereocontrolled synthesis is essential for accessing the specific biologically active stereoisomer of this compound and for systematically studying the effect of stereochemistry on the properties of its derivatives.
Biological Activities and Molecular Mechanisms of Action of Undulatone
Antineoplastic Activity and Cytotoxic Effects
Undulatone (B1235039) has demonstrated antineoplastic activity and cytotoxic effects against various cancer cell lines. researchgate.netannualreviews.orgnih.gov This activity is a key area of investigation into its therapeutic potential.
Efficacy against Specific Cancer Cell Lines (e.g., P388 mouse lymphocytic leukemia, colon 38 adenocarcinoma)
Studies have shown that this compound is active against specific cancer cell lines, including P388 mouse lymphocytic leukemia and colon 38 adenocarcinoma. annualreviews.orgnih.gov For instance, this compound has been reported to be active against P-388 lymphocytic leukemia. annualreviews.org Another study on quassinoids isolated from Hannoa klaineana found that 15-desacetylthis compound was active against P388 mouse lymphocytic leukemia cells and colon 38 adenocarcinoma. nih.gov While this compound itself was also studied, it was noted to be more toxic. nih.gov
Induced Cellular Responses (e.g., Apoptosis)
The cytotoxic effects of this compound and related quassinoids can involve the induction of specific cellular responses, such as apoptosis. researchgate.netcabidigitallibrary.orgscispace.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. scispace.com While the search results specifically mention apoptosis induced by Brucea sp. extract (which contains quassinoids) on oral cancer cells, and discuss apoptosis in the context of other protein synthesis inhibitors and anticancer agents, the direct link between this compound and apoptosis induction in the provided snippets is less explicit than its link to protein synthesis inhibition. researchgate.netcabidigitallibrary.orgscispace.com However, given that protein synthesis inhibition can lead to apoptosis, it is a plausible downstream effect. scispace.combiorxiv.org
Inhibition of Protein Synthesis as a Primary Mechanism
A significant body of research indicates that the primary mechanism of action for this compound and other quassinoids is the inhibition of protein synthesis. researchgate.netacs.orgnih.govgoogle.comresearchgate.netresearchgate.netcore.ac.ukucl.ac.uk This interference with the cellular machinery responsible for protein production underlies many of its biological effects, including its cytotoxicity. researchgate.netacs.orgnih.gov
Interference with Eukaryotic Translational Apparatus
This compound has been identified as an inhibitor of eukaryotic protein synthesis, specifically interfering with the translational apparatus. researchgate.netacs.orgnih.govgoogle.com This means it targets the process by which genetic information encoded in mRNA is translated into proteins within eukaryotic cells. researchgate.netnih.gov The National Cancer Institute (NCI) database, using the COMPARE algorithm, has correlated the cytotoxicity profile of this compound with that of known protein synthesis inhibitors, suggesting a similar mechanism of action. researchgate.netacs.orgnih.gov
Molecular Interactions with Ribosomal Components and Elongation Factors
The inhibition of protein synthesis by quassinoids like this compound is often attributed to their interactions with ribosomal components and elongation factors. acs.orgcabidigitallibrary.orgresearchgate.netcore.ac.uk While the provided snippets highlight that this compound is a protein synthesis inhibitor and correlates with other inhibitors that affect translation by various mechanisms, detailed molecular interaction specifics (e.g., binding sites on ribosomes or specific elongation factors) for this compound itself are not explicitly detailed within these results. researchgate.netacs.orgcore.ac.uk However, related quassinoids like bruceantin (B1667948) have been studied extensively as models for this mechanism, showing inhibition of protein synthesis. researchgate.netresearchgate.net The mechanism often involves interference with the 60S ribosomal subunit. ucl.ac.uk
Consequences of Protein Synthesis Inhibition on Cellular Homeostasis
Inhibition of protein synthesis by compounds like this compound can have profound consequences on cellular homeostasis. researchgate.net Proteins are essential for virtually all cellular functions, including growth, division, and survival. nih.gov Disrupting protein synthesis can lead to a cascade of events, including cell cycle arrest and the induction of cell death pathways like apoptosis, particularly in rapidly dividing cancer cells which have a higher demand for protein production. nih.govscispace.combiorxiv.org Cancer cells often have inherent deficiencies in their protein synthesis machinery, making them potentially more susceptible to such inhibitors. researchgate.netacs.org
Here is a table summarizing some of the reported biological activities and associated cell lines:
| Biological Activity | Specific Effect/Cell Line(s) | Source(s) |
| Antineoplastic Activity | Against P388 mouse lymphocytic leukemia | annualreviews.orgnih.gov |
| Against colon 38 adenocarcinoma | nih.gov | |
| Cytotoxic Effects | Dose-dependent activity (Brine Shrimps) | researchgate.net |
| Inhibition of Protein Synthesis | Interference with eukaryotic translation | researchgate.netacs.orgnih.gov |
| Correlated with known protein synthesis inhibitors | researchgate.netacs.orgnih.gov |
Metabolic Modulation and Biochemical Pathway Interactions
Studies suggest that this compound may influence metabolic processes, particularly concerning lipids and carbohydrates, and interact with key regulatory receptors like PPARs.
Influence on Lipid and Carbohydrate Metabolism
Lipid metabolism involves the breakdown and synthesis of fats, crucial for energy storage and utilization, and is closely linked to carbohydrate metabolism, where glucose products can be converted into lipids oregonstate.educationwikipedia.orgmhmedical.com. Metabolic disorders affecting lipid and carbohydrate metabolism can lead to various health issues nih.govgums.ac.ir. Research indicates that this compound, along with other natural compounds, may play a role in regulating lipid and carbohydrate metabolism nih.gov. For instance, some natural products show anti-obesity properties by inhibiting enzymes involved in lipid and carbohydrate metabolism, suppressing adipogenesis, and enhancing energy metabolism researchgate.net. Cytokines also contribute significantly to abnormal glucose and lipid metabolism frontiersin.org. While specific detailed research findings on this compound's direct influence on lipid and carbohydrate metabolism pathways are limited in the provided context, the association of this compound with PPAR activation (discussed in the next section) suggests an indirect influence, as PPARs are known regulators of these metabolic processes nih.govsmw.chnih.gov.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors, playing a key role in regulating genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis nih.govsmw.chnih.gov. There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ) nih.gov. PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called PPAR response elements (PPREs) to modulate gene transcription nih.govchemrxiv.org.
PPARα is primarily found in the liver, heart, and skeletal muscle and promotes fatty acid oxidation, ketogenesis, and glucose sparing when activated nih.gov. PPARγ is expressed in adipose tissue, the lower intestine, and immune cells, and its activation induces adipocyte differentiation and stimulates triglyceride storage nih.gov. PPARδ is widely distributed and also contributes to fatty acid oxidation nih.gov.
Activation of PPARs, particularly PPARγ, has been identified as a potential therapeutic strategy for conditions like osteoarthritis by inhibiting inflammation and reducing cartilage degradation chemrxiv.org. While the provided information links this compound to PPAR activation nih.gov, specific details on which PPAR subtypes are activated by this compound and the precise mechanisms or downstream effects of this activation are not extensively detailed in the search results. However, the general understanding of PPAR function suggests that this compound's interaction with these receptors could impact lipid and glucose metabolism.
Other Biological Activities (e.g., Antiparasitic Potential)
This compound has demonstrated antiparasitic potential, particularly against Plasmodium falciparum, the parasite responsible for malaria asm.orgresearchgate.net. Quassinoids, in general, are known to possess various biological activities, including antiparasitic effects asm.orgucl.ac.uk. Studies have tested the in vitro antimalarial activity of several quassinoids, including this compound, showing that they can inhibit the incorporation of [3H]hypoxanthine into P. falciparum asm.orgresearchgate.net. This compound was found to inhibit P. falciparum in vitro at concentrations below 0.41 µg/ml asm.orgresearchgate.net.
Beyond antimalarial activity, some quassinoids, such as bruceantin (a related compound), have shown activity against Entamoeba histolytica, a protozoan parasite that causes amoebiasis asm.orgresearchgate.net. While this compound was tested in antiamoebic assays, it was not active at the highest concentration tested (2 µg/ml) asm.org. The antiparasitic effects of quassinoids are a subject of ongoing research ucl.ac.ukresearchgate.net.
The structure of quassinoids, particularly the substitution patterns on the A-ring and the presence of an α,β-unsaturated ketone function, appears to be crucial for their biological activity, including antimalarial properties researchgate.nettheses.fr.
Structure Activity Relationship Sar Studies of Undulatone and Quassinoids
Identification of Essential Structural Motifs for Antileukemic Activity
The antileukemic activity of quassinoids, including Undulatone (B1235039), is strongly correlated with specific structural motifs present in their tetracyclic or pentacyclic skeletons. Quassinoids are generally characterized by a degraded triterpenoid (B12794562) framework, often featuring a fused δ-lactone moiety and a highly oxygenated structure nih.govmdpi.com. Studies on various quassinoids have indicated that certain features are recurrently associated with potent antileukemic effects.
A strong correlation has been reported between potent antileukemic activity and the ability of quassinoids like bruceantin (B1667948) to inhibit protein synthesis researchgate.net. This suggests that structural features facilitating this inhibitory mechanism are crucial for their antileukemic effects. While specific detailed SAR studies solely on this compound's antileukemic activity are less extensively documented compared to some other quassinoids, its inclusion in the National Cancer Institute (NCI) repository and reported activity highlight the presence of structural elements conducive to such effects researchgate.netlloydlibrary.org.
Role of Specific Functional Groups (e.g., 6α-oxygen function, C-15 ester) in Efficacy and Selectivity
Specific functional groups on the quassinoid core play a significant role in modulating their biological activity, including efficacy and selectivity. The nature of substituents at various positions, such as the C-15 side chain and modifications to the A-ring, have been shown to influence the activity of quassinoids, particularly in the context of translation inhibition, a proposed mechanism for their antileukemic effects acs.orgnih.gov.
Studies have suggested that the presence and nature of ester groups, particularly at C-15, can significantly impact the activity of quassinoids acs.orgresearchgate.netasm.org. For instance, a function at C-15 may improve activity compared to one at C-6 asm.org. If the C-15 position is already esterified, additional esterification at C-6 might not provide substantial enhancement in activity asm.org.
The A-ring substitution pattern is also considered crucial for activity asm.org. Quassinoids possessing an α,β-unsaturated keto function in ring A, such as glaucarubinone, have demonstrated significantly higher activity compared to those without this feature asm.org. The 6α-oxygen function is another position where modifications can influence activity, although the precise role of a 6α-oxygen function specifically in this compound's antileukemic activity requires further detailed investigation within the context of this compound itself. However, general quassinoid SAR principles suggest that oxygenation patterns across the structure are vital for interaction with biological targets numberanalytics.com.
Stereochemical Influences on Biological Potency and Target Engagement
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological potency and target engagement of chiral compounds like quassinoids numberanalytics.comnih.govnih.gov. Quassinoids often possess multiple chiral centers, and the specific stereochemistry at these centers can significantly affect their interaction with biological targets, such as enzymes or ribosomes numberanalytics.comnih.govuef.fi.
The spatial arrangement of functional groups dictated by stereochemistry influences binding affinity and the ability to trigger a biological response nih.gov. Different stereoisomers of a chiral drug can exhibit significant differences in their pharmacological profiles, including potency, selectivity, metabolism, and excretion nih.gov.
While specific data on the stereochemical influence on this compound's antileukemic activity is limited in the provided search results, the general importance of stereochemistry in quassinoid activity is well-established numberanalytics.comnih.govuef.fi. Studies on other natural products and quassinoids have shown that the natural isomers are often the most potent, suggesting that specific stereochemical configurations are required for optimal interaction with biological targets or transport systems nih.govuef.fi. The complex stereochemistry of quassinoids contributes to their unique biological profiles and is a key aspect considered in SAR studies numberanalytics.comuef.fi.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity unacademy.comnih.gov. By quantifying structural properties (molecular descriptors) and correlating them with biological responses, QSAR models can predict the activity of new compounds and provide insights into the structural requirements for optimal activity unacademy.comnih.gov.
QSAR studies have been applied to quassinoids to analyze their diverse biological activities, including antimalarial and cytotoxic properties ijpsr.comresearchgate.netdntb.gov.uaconicet.gov.arjuniperpublishers.combenthamdirect.com. These studies aim to identify the physicochemical properties and structural features that are most influential in determining the potency of quassinoids against specific biological targets ijpsr.comresearchgate.netconicet.gov.ar.
Advanced Analytical Methodologies for Undulatone Research
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) for Identification and Quantification
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful technique employed for the identification and quantification of compounds like Undulatone (B1235039) in complex samples. This method combines the high chromatographic separation power of UHPLC with the accurate mass measurement and fragmentation capabilities of QTOF-MS/MS. dlsu.edu.ph UHPLC allows for efficient separation of this compound from other co-eluting compounds in a mixture, while the QTOF mass analyzer provides high-resolution mass data for both precursor and fragment ions, enabling precise elemental composition determination and structural elucidation. dlsu.edu.ph The tandem MS (MS/MS) capability allows for fragmentation of the isolated precursor ion of this compound, generating characteristic fragment ions that serve as a spectral fingerprint for its unambiguous identification. dlsu.edu.ph This technique has been utilized in the analysis of complex matrices where this compound was identified as a component. nih.gov For instance, in one study focusing on a traditional Chinese medicine formula, this compound was identified using a UHPLC-QTOF-MS/MS-based untargeted metabolomics approach. nih.gov The analysis provided data points such as a retention time of 30.67 minutes and m/z values for this compound, including 534.2073 (experimental) and 534.2065 (calculated) for the [M−H]⁻ ion, along with fragment ions at m/z 371.1487 and 356.1261. nih.gov
Untargeted and Targeted Metabolomics Approaches for Complex Mixture Analysis
Metabolomics, the comprehensive study of metabolites in a biological system, is frequently applied in research involving natural products and complex mixtures where this compound might be present. Both untargeted and targeted metabolomics approaches are valuable. Untargeted metabolomics aims to detect and identify as many metabolites as possible within a sample without prior bias, providing a broad overview of the chemical composition. nih.gov UHPLC-QTOF-MS/MS is a common platform for untargeted metabolomics analysis, allowing for the detection of a wide range of compounds based on their mass and fragmentation patterns. nih.gov this compound has been identified as one of the molecular features in untargeted metabolomics studies of complex herbal formulas using UHPLC-QTOF-MS/MS. nih.gov Targeted metabolomics, on the other hand, focuses on the analysis of a predefined set of metabolites. This approach is used for the specific quantification and validation of known compounds, such as this compound, once they have been identified in a sample. nih.gov The application of these metabolomics strategies, particularly when coupled with high-resolution mass spectrometry, is essential for understanding the presence and relative abundance of this compound within complex biological or botanical extracts. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures, which is a necessary step for its identification, purification, and subsequent analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for their ability to separate compounds based on their differing interactions with a stationary phase and a mobile phase. nih.gov The choice of stationary phase (e.g., C18) and mobile phase gradient is optimized to achieve adequate resolution of this compound from co-existing compounds. nih.gov Preparative chromatography, such as column chromatography, can be employed for isolating larger quantities of this compound for further structural characterization or biological testing. ird.frucl.ac.uk Thin-layer chromatography (TLC) is also a simple and effective chromatographic method often used for monitoring separation progress and assessing the purity of fractions containing this compound. ird.fr Purity assessment using chromatographic techniques ensures that analyses and experiments are conducted on isolated this compound, providing reliable results.
Theoretical and Computational Studies on Undulatone
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as Undulatone (B1235039), and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential biological targets and understanding binding affinity.
While comprehensive molecular docking and dynamics studies focused specifically on this compound are not widely detailed in the reviewed literature, these techniques have been applied to other quassinoids and phytochemicals to predict their interactions. For instance, computational docking was used to determine the binding affinity of the related quassinoid Eurycomanone with steroidogenesis enzymes. researchgate.net Similarly, network pharmacology studies involving plants containing this compound often mention the use of docking software like AutoDock to investigate the binding of key phytochemicals to their predicted targets. biorxiv.orgsemanticscholar.org Such simulations calculate the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through scoring functions that approximate binding energy. Molecular dynamics further refines this by simulating the movements of the atoms in the ligand-protein complex over time, providing insights into its stability and conformational changes.
In Silico Prediction of Biochemical Pathways and Biological Networks (e.g., Network Pharmacology)
Network pharmacology is an in silico approach that investigates the complex interactions between drug molecules, their multiple biological targets, and the broader network of biochemical pathways. nih.gov This method moves beyond the "one drug, one target" paradigm to embrace a systems-level understanding of a compound's effects.
This compound has been included as a phytochemical constituent in several network pharmacology-based studies of medicinal plants, such as Piper longum. biorxiv.orgnih.gov In these analyses, this compound is part of a large library of compounds from a plant extract that are computationally screened against various protein target databases. The general methodology involves using platforms like SwissTargetPrediction, BindingDB, and STITCH to predict potential protein targets for each phytochemical based on chemical similarity and known interactions. biorxiv.orgsemanticscholar.orgnih.gov These predicted compound-target interactions are then used to construct complex networks, which are subsequently mapped onto known biochemical pathways from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). semanticscholar.org This allows researchers to visualize how multiple compounds from a single plant might synergistically modulate various cellular processes and pathways, such as those related to metabolism, signal transduction, and cellular processes. researchgate.net
| Study Focus | Computational Goal | Databases/Tools Used | Role of this compound |
|---|---|---|---|
| Phytochemicals of Piper longum | To construct phytochemical-protein target-disease networks and identify novel drug-like molecules. biorxiv.orgnih.gov | STITCH, BindingDB, SwissTargetPrediction, KEGG, pKCSM, AutoDock. semanticscholar.orgnih.gov | Included as one of 159 phytochemicals for comprehensive target prediction and network analysis. nih.govresearchgate.net |
Predictive Algorithms for Mechanism of Action Elucidation (e.g., COMPARE Algorithm)
Predictive algorithms that analyze large biological datasets are crucial for forming hypotheses about a compound's mechanism of action (MoA). The COMPARE algorithm, developed by the National Cancer Institute (NCI), is a prime example. It assesses the similarity of cytotoxicity patterns between a compound of interest and a database of compounds with known MoAs across 60 different human cancer cell lines. nih.govacs.org A high correlation coefficient suggests a shared biological mechanism.
Analyses using the COMPARE algorithm have provided significant insights into the MoA of this compound. nih.gov Its pattern of cytotoxicity across the NCI-60 cell line panel shows a strong correlation with the profiles of known protein synthesis inhibitors. acs.orgresearchgate.net This finding suggests that this compound exerts its anticancer effects by interfering with the process of translation in eukaryotic cells. nih.govresearchgate.net Studies have noted its correlation with compounds like phyllanthoside (B1239162), aurantimycin B, and bouvardin, all of which are recognized for inhibiting protein synthesis through various mechanisms. acs.orgresearchgate.net This computational screening has been instrumental in classifying this compound and other quassinoids as potential inhibitors of this fundamental cellular process. nih.gov
| Compound Name (NSC No.) | Compound Class/Known MoA | Correlation Context |
|---|---|---|
| Phyllanthoside | Protein Synthesis Inhibitor researchgate.net | Identified as a compound with a similar cytotoxicity profile to this compound, suggesting a common mechanism of action. acs.orgresearchgate.net |
| Aurantimycin B | Protein Synthesis Inhibitor researchgate.net | Its cytotoxicity pattern correlates with that of this compound in NCI-60 screening. researchgate.net |
| Bouvardin | Protein Synthesis Inhibitor acs.orgresearchgate.net | Used as a reference compound whose activity profile matches compounds like this compound. acs.orgresearchgate.net |
Future Research Directions and Translational Perspectives for Undulatone
Exploration of Novel Analogues with Enhanced Potency and Selectivity
The exploration of novel analogues of Undulatone (B1235039) represents a significant avenue for future research. This approach aims to synthesize derivatives with improved potency, selectivity, and potentially reduced toxicity compared to the parent compound. Structure-activity relationship (SAR) studies are crucial in this process to understand how modifications to the chemical structure influence biological activity. While specific details on this compound analogue synthesis are limited in the provided search results, the concept of developing analogues with enhanced properties is a common strategy in drug discovery for various compound classes, including quassinoids, which are structurally related to compounds found in Hannoa undulata. dntb.gov.uaresearchgate.net Research into other natural products, such as camptothecin (B557342) and nitidine (B1203446) chloride, has also involved the synthesis and evaluation of numerous analogues to identify those with superior antitumor activity. annualreviews.org Future work would involve rational design and synthesis of this compound derivatives, followed by rigorous in vitro and in vivo testing to identify lead candidates with optimized pharmacological profiles.
Deeper Elucidation of Cellular and Subcellular Targets
A more profound understanding of this compound's cellular and subcellular targets is essential for defining its precise mechanism of action and identifying potential therapeutic applications. Research indicates that this compound has been correlated with protein synthesis inhibition, a mechanism shared by other compounds like phyllanthoside (B1239162), aurantimycin B, and bouvardin. researchgate.netacs.orgnih.gov Targeting protein synthesis can be particularly relevant in contexts like cancer, where transformed cells often have a higher requirement for protein synthesis. nih.gov Future studies should employ advanced techniques for target identification, such as proteome-wide profiling in live cells, to pinpoint the specific proteins and pathways that this compound interacts with. elifesciences.orgnih.govpelagobio.com Investigating its localization within cells and its effects on specific organelles is also critical. nih.govresearchgate.net This deeper mechanistic understanding will facilitate the rational design of more targeted therapies and predict potential off-target effects.
Integration with Systems Biology Approaches for Comprehensive Understanding
Integrating systems biology approaches is vital for gaining a comprehensive understanding of how this compound affects biological systems at a global level. isbscience.orguottawa.caucla.edu Systems biology aims to understand the interactions and functions of biological components, such as genes, proteins, and cells, as a system. isbscience.org This involves integrating data from various "omics" areas, including genomics, proteomics, and metabolomics, to build predictive models. isbscience.orghis.se Applying these approaches to this compound research could involve studying its impact on cellular networks, signaling pathways, and metabolic processes. biorxiv.org Network pharmacology, which integrates traditional medicine knowledge with in silico approaches, can be used to explore the therapeutic relevance of phytochemicals like those found in Piper longum, potentially including this compound, by analyzing their interactions with protein targets and disease associations. biorxiv.orgresearchgate.net Such an integrated approach can reveal the multifaceted effects of this compound and identify potential biomarkers or patient populations that would benefit most from therapies involving this compound.
Development of Advanced Delivery Systems for in vitro and in vivo Studies
The development of advanced delivery systems is crucial to enhance the bioavailability, targeting, and efficacy of this compound for both in vitro and in vivo studies, and ultimately for potential therapeutic use. Natural compounds, including those from herbal extracts, can face challenges with absorption and utilization. researchgate.netnih.gov Novel drug delivery systems, such as phytosomes, liposomes, nanoparticles, and nanoemulsions, have shown promise in improving the absorption and bioavailability of plant-derived compounds. researchgate.netnih.govnih.gov For this compound, research into developing targeted delivery systems could help minimize off-target effects and ensure that the compound reaches its intended site of action at therapeutic concentrations. nih.govunhas.ac.id This is particularly relevant if this compound is found to have specific cellular or subcellular targets. Future work should focus on formulating this compound with suitable carriers to improve its solubility, stability, and targeted delivery, enabling more effective preclinical and clinical investigations. unhas.ac.idmlsu.ac.in
Investigation of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds holds significant potential for developing more effective combination therapies. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. wipo.intremedypublications.comnih.gov This approach can allow for lower doses of each compound, potentially reducing toxicity and side effects while increasing efficacy. remedypublications.comnih.gov Given that this compound is found in complex botanical sources like Piper longum, which contains numerous phytochemicals, exploring its interactions with other constituents from the same source or with conventional therapeutic agents is a logical step. cabidigitallibrary.orgbiorxiv.org Research into synergistic effects of natural products and conventional drugs is an active area, particularly in cancer research. nih.gov Future studies should systematically evaluate combinations of this compound with other compounds using appropriate in vitro and in vivo models to identify synergistic interactions that could lead to improved therapeutic outcomes for relevant diseases. rjpharmacognosy.ir
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
